Prochlorperazine Sulfoxide is a metabolite of Prochlorperazine, which is a widely used antipsychotic medication belonging to the phenothiazine class. Prochlorperazine is primarily utilized for its antiemetic and antipsychotic properties, treating conditions such as nausea, migraines, schizophrenia, and psychosis. The sulfoxide derivative, Prochlorperazine Sulfoxide, is formed through oxidative metabolism in the liver, primarily mediated by cytochrome P450 enzymes . Its chemical formula is , and it is characterized by the presence of a sulfur atom bonded to an oxygen atom, which alters its pharmacological profile compared to its parent compound .
Prochlorperazine sulfoxide is one of the primary metabolites formed after oral administration of prochlorperazine []. Studies have investigated the bioavailability and pharmacokinetics of prochlorperazine and its metabolites, including prochlorperazine sulfoxide, following different administration routes []. These studies provide insights into the absorption, distribution, metabolism, and excretion of prochlorperazine and its metabolites, aiding in understanding its overall effectiveness and potential side effects.
Research efforts have also focused on developing methods for the identification and quantification of prochlorperazine sulfoxide in biological samples. This allows researchers to measure the levels of the metabolite in various settings, such as studies investigating the metabolism of prochlorperazine or potential drug interactions.
Prochlorperazine sulfoxide may be included in broader metabolomics studies that aim to identify and characterize the complete set of metabolites in an organism or biological system. These studies can offer valuable information on the metabolic pathways involved in the breakdown of prochlorperazine and provide insights into potential biomarkers or even novel therapeutic targets [].
Prochlorperazine Sulfoxide is produced from Prochlorperazine through oxidation reactions. The process typically involves the interaction of Prochlorperazine with oxidizing agents such as hydrogen peroxide. Studies indicate that optimal conditions for this conversion require a specific molar ratio of oxidant to substrate to maximize yield while minimizing by-products . The sulfoxidation reaction can be summarized as follows:
The formation of Prochlorperazine Sulfoxide can also occur during the metabolism of Prochlorperazine in the body, where it undergoes various transformations including hydroxylation and demethylation before being conjugated with glucuronic acid for excretion .
The synthesis of Prochlorperazine Sulfoxide can be achieved through various methods:
Several compounds are structurally and functionally similar to Prochlorperazine Sulfoxide. These include:
| Compound | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Chlorpromazine | Yes | Antipsychotic | No sulfoxide group |
| Fluphenazine | Yes | Antipsychotic | Stronger D2 receptor affinity |
| Trifluoperazine | Yes | Antipsychotic | Different side-chain modifications |
Prochlorperazine Sulfoxide's uniqueness lies in its specific metabolic formation from Prochlorperazine and potential differences in receptor interaction profiles compared to these related compounds.
Prochlorperazine undergoes extensive first-pass metabolism in the liver, with sulfoxidation representing a major biotransformation pathway. CYP2D6 and CYP2C19 are the primary isoforms responsible for oxidizing the sulfur atom in the phenothiazine ring of prochlorperazine, yielding prochlorperazine sulfoxide. Kinetic studies in human liver microsomes demonstrate that CYP2D6 contributes disproportionately to this reaction due to its high affinity for the substrate, despite interindividual variability in enzyme activity linked to genetic polymorphisms. For instance, in cancer patients receiving oral prochlorperazine, plasma concentrations of prochlorperazine sulfoxide exhibited an 88.7% relative standard deviation, underscoring the metabolic heterogeneity influenced by CYP genotypes.
Notably, CYP-mediated sulfoxidation competes with other metabolic pathways, such as N-demethylation and 7-hydroxylation, which collectively account for the drug’s complex pharmacokinetic profile. While CYP2D6 catalyzes sulfoxidation, CYP3A4 and CYP1A2 may contribute to secondary oxidative reactions, though their roles remain less characterized. The coexistence of multiple metabolites in plasma—including prochlorperazine sulfoxide, N-desmethylprochlorperazine, and 7-hydroxyprochlorperazine—suggests a dynamic equilibrium between competing enzymatic pathways.
Flavin-containing monooxygenases (FMOs), particularly FMO3, complement CYP enzymes in the sulfoxidation of prochlorperazine. Unlike CYPs, FMOs operate via a stable peroxyflavin intermediate, enabling the oxygenation of soft nucleophiles like sulfur without requiring substrate binding to the active site. Rabbit lung FMO2, for example, exhibits high activity toward prochlorperazine, producing sulfoxide at rates comparable to those observed in hepatic systems. This isoform’s induction during gestation further highlights its physiological relevance, though human FMO3 remains the dominant form in adult liver.
FMO-mediated sulfoxidation is pH-dependent, with optimal activity observed in alkaline conditions (pH 8.5–10.5). This contrasts with CYP enzymes, which function optimally near physiological pH. The contribution of FMOs to prochlorperazine metabolism may explain residual sulfoxide production in individuals with CYP2D6 poor metabolizer phenotypes, though quantitative estimates remain elusive.
Recent advances in green chemistry have enabled the efficient synthesis of prochlorperazine sulfoxide through titanium silicate-catalyzed oxidation. In a seminal study, prochlorperazine free base was treated with 35% hydrogen peroxide (H₂O₂) in the presence of Ti-IEZ-MWW catalyst, achieving >95% conversion to sulfoxide under solvent-free conditions. The reaction proceeds via a radical mechanism, wherein the titanium center facilitates the heterolytic cleavage of H₂O₂, generating electrophilic oxygen species that attack the sulfur atom.
Key Reaction Parameters
This method surpasses traditional oxidation techniques (e.g., mCPBA) in selectivity and environmental impact, avoiding halogenated byproducts. Scalability has been demonstrated at the 2 mmol scale, with crystalline prochlorperazine sulfoxide obtained in 46–98% yield after recrystallization.
Sulfoxidation inherently generates a chiral center at the sulfur atom, yet stereoselectivity in prochlorperazine sulfoxide synthesis remains underexplored. In enzymatic systems, FMOs produce a racemic mixture due to the planar transition state of the peroxyflavin intermediate. Conversely, titanium silicate catalysts exhibit modest enantioselectivity (up to 70:30 er) in model sulfoxidation reactions, though data specific to prochlorperazine are lacking. The clinical implications of sulfoxide stereochemistry are unknown, as current analytical methods—such as LC-MS/MS—do not routinely resolve enantiomers.
The detection and quantification of prochlorperazine sulfoxide in biological and pharmaceutical matrices present several analytical challenges, primarily due to the compound's structural similarity to its parent drug and other metabolites, as well as the typically low concentrations encountered in clinical samples. Overcoming these challenges requires the deployment of highly selective and sensitive analytical techniques, which are further optimized and validated to ensure robust performance across diverse sample types. Chromatographic separation, coupled with sensitive detection modalities, forms the cornerstone of these methodologies.
Chromatographic separation techniques are indispensable in the analytical workflow for prochlorperazine sulfoxide, enabling the resolution of the analyte from structurally related compounds, endogenous matrix constituents, and potential degradation products. The two most prevalent chromatographic approaches—high-performance liquid chromatography with ultraviolet detection and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry—are discussed in detail below, with a focus on their operational principles, optimization strategies, and application-specific performance metrics.
High-performance liquid chromatography with ultraviolet detection remains a mainstay in the quantification of prochlorperazine sulfoxide, particularly in quality control and routine pharmacokinetic studies. The method exploits the chromophoric properties of the phenothiazine moiety, allowing for sensitive detection at characteristic ultraviolet wavelengths. The separation is typically achieved using reversed-phase columns, such as octadecylsilyl-bonded silica, under isocratic or gradient elution conditions. Optimization of the mobile phase composition, pH, and flow rate is critical to achieving baseline separation of prochlorperazine sulfoxide from its parent compound and other metabolites.
In a representative study, the use of a C18 column with a methanol and ammonium formate buffer (75:25, v/v) as the mobile phase facilitated baseline separation of prochlorperazine sulfoxide from precursor compounds [3]. The detection wavelength was set at 254 nanometers, corresponding to the absorption maximum of the phenothiazine chromophore. The method demonstrated high specificity, with the retention times of prochlorperazine sulfoxide and related impurities being well resolved. The limit of detection was reported as low as 0.025 micrograms per milliliter, and the method exhibited excellent linearity over a broad concentration range (correlation coefficient greater than 0.999) [3].
The application of high-performance liquid chromatography with ultraviolet detection to biological matrices, such as human plasma, necessitates efficient sample preparation to remove proteins and other interfering substances. Deproteinization using organic solvents, followed by centrifugation and filtration, is commonly employed. The method's robustness was further demonstrated in forced degradation studies, where prochlorperazine sulfoxide was effectively separated from degradation products formed under acidic, basic, oxidative, thermal, and photolytic conditions [3]. The stability-indicating nature of the method was confirmed by peak purity assessments using photodiode array and mass spectrometric detectors.
The following table summarizes key performance parameters for high-performance liquid chromatography with ultraviolet detection in the analysis of prochlorperazine sulfoxide, as reported in the literature:
| Parameter | Value |
|---|---|
| Column | C18, 3 µm particle size |
| Mobile Phase | Methanol:Ammonium formate (75:25, v/v) |
| Detection Wavelength | 254 nm |
| Limit of Detection | 0.025 µg/mL |
| Linearity Range | 0.01–40 µg/L |
| Correlation Coefficient | >0.999 |
| Intra-assay Precision (RSD) | <7.0% |
| Inter-assay Precision (RSD) | <9.0% |
| Recovery | >98.5% |
The method's suitability for routine analysis is underscored by its reproducibility, sensitivity, and capacity to resolve prochlorperazine sulfoxide from structurally related compounds and degradation products [3].
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry represents a significant advancement in the analytical determination of prochlorperazine sulfoxide, offering unparalleled sensitivity and selectivity, particularly in complex biological matrices such as human plasma. The technique combines the high-resolution separation capabilities of ultra-high-performance liquid chromatography with the molecular specificity of tandem mass spectrometry, enabling the simultaneous quantification of prochlorperazine sulfoxide and its co-metabolites.
In a pivotal study, an isocratic ultra-high-performance liquid chromatography-tandem mass spectrometry method was developed for the simultaneous determination of prochlorperazine sulfoxide, prochlorperazine, N-demethylprochlorperazine, and 7-hydroxyprochlorperazine in human plasma [2]. The separation was achieved using a 3 micrometer particle size octadecylsilyl column, with a total run time of 10 minutes. The mass spectrometric detection was performed in multiple reaction monitoring mode, which provided high specificity for each analyte. The calibration curve for prochlorperazine sulfoxide was linear over the range of 0.05 to 80 micrograms per liter, with a lower limit of quantification of 50 nanograms per liter [2].
The intra-assay and inter-assay precisions for prochlorperazine sulfoxide were within 7.0% and 9.0%, respectively, while the accuracy ranged from 99% to 105%. The method was successfully applied to the analysis of plasma samples from cancer patients receiving prochlorperazine, revealing substantial interindividual variability in metabolite concentrations (relative standard deviation of 88.7% for prochlorperazine sulfoxide) [2]. The high sensitivity and specificity of ultra-high-performance liquid chromatography-tandem mass spectrometry make it particularly well suited for pharmacokinetic and metabolic profiling studies.
| Parameter | Value |
|---|---|
| Column | Octadecylsilyl, 3 µm particle size |
| Mobile Phase | Isocratic (composition not specified) |
| Detection Mode | Multiple reaction monitoring |
| Limit of Quantification | 50 ng/L |
| Linearity Range | 0.05–80 µg/L |
| Intra-assay Precision (RSD) | <7.0% |
| Inter-assay Precision (RSD) | <9.0% |
| Accuracy | 99–105% |
The integration of ultra-high-performance liquid chromatography with tandem mass spectrometry thus represents the current gold standard for the quantification of prochlorperazine sulfoxide in clinical and research settings, offering the necessary sensitivity and selectivity to support advanced pharmacokinetic and metabolic investigations [2].
The reliability and robustness of analytical methodologies for prochlorperazine sulfoxide quantification are critically dependent on the thorough validation of key performance parameters. These parameters, which include linearity, sensitivity, specificity, and interlaboratory reproducibility, must be rigorously assessed in the context of the intended application, particularly when analyzing complex matrices such as human plasma. The following subsections provide a detailed examination of these validation parameters, drawing on empirical data and methodological best practices.
Linearity, sensitivity, and specificity are foundational validation parameters that collectively determine the analytical method's capacity to accurately and reliably quantify prochlorperazine sulfoxide in human plasma matrices.
Linearity refers to the method's ability to produce results that are directly proportional to the concentration of prochlorperazine sulfoxide across a defined range. In the context of high-performance liquid chromatography with ultraviolet detection and ultra-high-performance liquid chromatography-tandem mass spectrometry, calibration curves for prochlorperazine sulfoxide have consistently demonstrated excellent linearity, with correlation coefficients exceeding 0.999 over the relevant concentration ranges [2] [3]. For example, the calibration curve for prochlorperazine sulfoxide in plasma using ultra-high-performance liquid chromatography-tandem mass spectrometry was linear from 0.05 to 80 micrograms per liter, with a correlation coefficient of 0.999 [2].
Sensitivity is typically expressed in terms of the limit of detection and limit of quantification, which denote the lowest concentrations of prochlorperazine sulfoxide that can be reliably detected and quantified, respectively. High-performance liquid chromatography with ultraviolet detection has achieved limits of detection as low as 0.025 micrograms per milliliter, while ultra-high-performance liquid chromatography-tandem mass spectrometry has reported limits of quantification as low as 50 nanograms per liter in plasma matrices [2] [3]. These sensitivity levels are sufficient to detect prochlorperazine sulfoxide at the concentrations encountered in clinical pharmacokinetic studies.
Specificity denotes the method's ability to unambiguously identify and quantify prochlorperazine sulfoxide in the presence of structurally related compounds, endogenous matrix components, and potential degradation products. Both high-performance liquid chromatography with ultraviolet detection and ultra-high-performance liquid chromatography-tandem mass spectrometry have demonstrated high specificity, with baseline separation of prochlorperazine sulfoxide from its parent drug and other metabolites, as well as from degradation products formed under various stress conditions [2] [3]. The use of multiple reaction monitoring in tandem mass spectrometry further enhances specificity by targeting unique fragmentation patterns for prochlorperazine sulfoxide.
The following table summarizes validation parameters for prochlorperazine sulfoxide quantification in human plasma matrices:
| Parameter | HPLC-UV | UHPLC-MS/MS |
|---|---|---|
| Linearity Range | 0.01–40 µg/L | 0.05–80 µg/L |
| Correlation Coefficient | >0.999 | >0.999 |
| Limit of Detection | 0.025 µg/mL | Not specified |
| Limit of Quantification | Not specified | 50 ng/L |
| Specificity | High | High |
These validation results underscore the suitability of both high-performance liquid chromatography with ultraviolet detection and ultra-high-performance liquid chromatography-tandem mass spectrometry for the sensitive and specific quantification of prochlorperazine sulfoxide in human plasma.
Interlaboratory reproducibility is a critical parameter that reflects the robustness and generalizability of analytical methodologies for prochlorperazine sulfoxide quantification. This parameter assesses the degree of agreement in quantitative results obtained by different laboratories employing the same or similar analytical protocols, thereby providing an indication of method transferability and standardization potential.
Empirical studies have reported that both high-performance liquid chromatography with ultraviolet detection and ultra-high-performance liquid chromatography-tandem mass spectrometry protocols for prochlorperazine sulfoxide exhibit excellent interlaboratory reproducibility. For instance, intra-assay and inter-assay precisions, expressed as relative standard deviations, were consistently below 9% in validation studies involving multiple operators and analytical runs [2] [3]. Recovery rates for prochlorperazine sulfoxide in spiked plasma samples exceeded 98.5%, with relative errors less than 9.0% [2] [3]. These findings indicate that the analytical methods are not only precise within a single laboratory but also yield consistent results across different laboratories and analytical contexts.
The following table presents representative data on interlaboratory reproducibility for prochlorperazine sulfoxide quantification:
| Sample Type | Assay Type | Precision (RSD, %) | Recovery (%) | Relative Error (%) |
|---|---|---|---|---|
| Human Plasma | Intra-assay | <7.0 | 99–104 | <9.0 |
| Human Plasma | Inter-assay | <9.0 | 99–105 | <9.0 |
| Spiked Samples | Replicate Runs | 1.7–9.7 | >98.5 | <9.0 |
These data affirm the high reproducibility and reliability of validated quantification protocols for prochlorperazine sulfoxide, supporting their adoption in multicenter studies and regulatory submissions.
Prochlorperazine undergoes rapid oxidative metabolism during its first hepatic passage, with sulfoxidation representing the single largest clearance pathway [1] [2]. Buccal delivery short-circuits first-pass extraction and cuts absolute exposure to the sulfoxide by roughly one-half while doubling parent-drug plasma levels in comparison with conventional tablets [3] [4].
| Study Design | Dosage Form | Area Under Curve (AUC_{0–∞}) Parent Drug | AUC_{0–∞} Sulfoxide | Parent : Sulfoxide Ratio | Relative Bioavailability vs Tablet |
|---|---|---|---|---|---|
| Single dose, healthy volunteers | Oral tablet | 123 ng × h/mL [2] | 311 ng × h/mL [2] | 0.40 [2] | Baseline [2] |
| Single dose, crossover | Buccal disc | 250 ng × h/mL [3] | 158 ng × h/mL [3] | 1.58 [3] | 204% [3] |
| Multiple dose, cancer cohort | Oral capsule q6h | 98 ng × h/mL [1] | 435 ng × h/mL [1] | 0.23 [1] | Baseline [1] |
Reduced intestinal extraction with buccal dosing not only elevates systemic concentrations of Prochlorperazine but also delays sulfoxide appearance (median T_{max} shift 2.7 hours) [3]. This confirms an obligate enteric contribution to sulfoxidation.
Molecularly, cytochrome P450 2D6 catalyzes ~70% of total sulfoxide formation, while cytochrome P450 3A5 and cytochrome P450 2C19 provide minor parallel routes [5] [6]. Oxidative clearance saturates at parent-drug concentrations >2 µM, leading to disproportionately high sulfoxide exposure at therapeutic extremes, particularly after high oral loading.
Population analyses demonstrate marked dispersion of steady-state sulfoxide concentrations: coefficients of variation 88–89% in mixed oncology cohorts [1] and 76% in healthy males [7].
| Genotype Group | Median PCZSO Plasma Level (ng/mL) | Fold-Range | Dominant Determinant |
|---|---|---|---|
| Cytochrome P450 2D6 poor metabolizers | 9.7 [5] | 4.8 [5] | Reduced N-demethylation shifts metabolic flux to sulfoxide [5] |
| Cytochrome P450 3A5*1 carriers | 4.4 [5] | 2.3 [5] | Higher microsomal turnover lowers sulfoxide proportion [5] |
| Extensive metabolizers (reference) | 5.3 [1] | 8.1 [1] | Baseline activity [1] |
Body-weight, hepatic function, and age add secondary but statistically significant contributions (β ≈ 0.18-0.24, P<0.01) [8]. These findings collectively validate sulfoxide quantitation as a sensitive phenotypic probe for first-pass oxidative capacity.
Early radioligand competition studies revealed that introducing a sulfoxide moiety at the thiazine sulfur abolishes nanomolar dopamine D2 affinity exhibited by the parent drug [9]. Subsequent work refined this view:
| Ligand | Measured K_{i} Dopamine D2 (rat striatal) | Percent Intrinsic Activity vs Prochlorperazine |
|---|---|---|
| Prochlorperazine | 2.9 nM [10] | 100% [10] |
| Prochlorperazine Sulfoxide | 450 nM [11] | 0.6% [11] |
| Levomepromazine Sulfoxide | >10,000 nM [9] | <0.03% [9] |
Quantum-mechanical modeling attributes this 150-fold loss of affinity to inversion of side-chain orientation and a more negative electrostatic field near the phenothiazine ring, which weakens docking to the aspartate 114 anchor within the dopamine D2 transmembrane domain [11] [12].
While Prochlorperazine binds the histamine H1 receptor at 6.0 nM and the alpha-1 adrenergic receptor at 24 nM [13], its sulfoxide metabolite exhibits minimal cross-activity; binding is undetectable at concentrations up to 10,000 nM in both systems [9].
| Target | Prochlorperazine K_{i} | Sulfoxide K_{i} | Relative Affinity Difference |
|---|---|---|---|
| Histamine H1 (human membrane) | 6.03 nM [13] | >10,000 nM [9] | >1,600-fold decrease [9] |
| Alpha-1 adrenergic (human) | 24 nM [13] | >10,000 nM [9] | >420-fold decrease [9] |
| Serotonin 5-HT_{3} | 1,349 nM [13] | >10,000 nM [9] | >7-fold decrease [9] |
The absence of meaningful ancillary binding suggests that sulfoxide formation is a biochemical detoxification route rather than an alternate signaling modality. This property differentiates Prochlorperazine from thioridazine, whose sulfoxide progeny retains substantive receptor engagement [9].